

# Chemical and Pharmacological Profile of Rubranol

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## Compound Focus: Rubranol

CAS No.: 211126-61-3

Cat. No.: S1535895

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The table below consolidates the key chemical and biological data available for **Rubranol**.

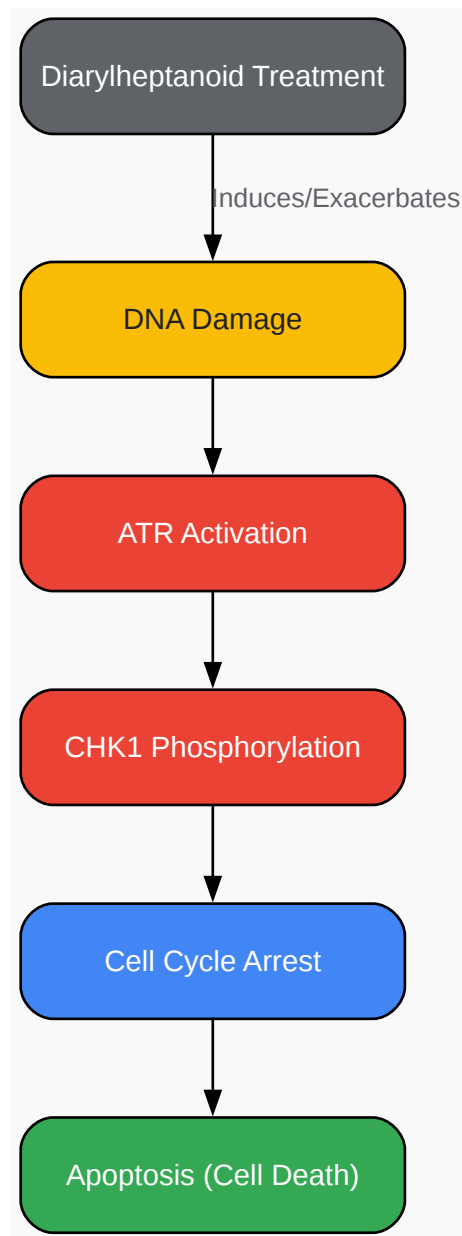
Property Category	Details
<b>Basic Chemical Information</b>	<b>IUPAC Name:</b> 4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol <b>CAS Number:</b> 211126-61-3 <b>Molecular Formula:</b> C <sub>19</sub> H <sub>24</sub> O <sub>5</sub> <b>Molecular Weight:</b> 332.4 g/mol [1]
<b>Chemical Structure &amp; Properties</b>	<b>SMILES:</b> C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O <b>Solubility:</b> Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. <b>Storage:</b> Desiccate at -20°C [1]
<b>Reported Bioactivities</b>	<b>Cytotoxicity:</b> Exhibited cytotoxicity against Lung (Lun-06), Neuroblastoma (Neu-04), and Breast (Bre-04) cancer cell lines, with GI <sub>50</sub> values ranging from <b>16.03 to 32.58 µg/mL</b> [2].
<b>Natural Source</b>	Initially isolated from the bark of <i>Myrica rubra</i> (Chinese bayberry) [2] [3]. Also identified as the aglycone moiety of diarylheptanoid glycosides (rubranosides A-D) in <i>Alnus rubra</i> (red alder) bark [1].

## Proposed Anti-Tumor Mechanism of Diarylheptanoids

While a specific mechanism for **Rubranol** is not fully established, research on related diarylheptanoids from *Zingiber officinale* (ginger) suggests a potential pathway for this compound class. Gene enrichment analyses

indicate that diarylheptanoids exert anti-tumor effects primarily by affecting the DNA damage signaling pathway [4].

The following diagram illustrates this proposed mechanism, which involves key proteins in the DNA damage response (ATR and CHK1), leading to cell cycle arrest and ultimately the death of cancer cells.



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This model is supported by experimental evidence showing that active diarylheptanoids from ginger **down-regulated the expression of ATR and CHK1 levels** in HCT116 (colon cancer) and A549 (lung cancer) cell lines, correlating with their cytotoxic effects [4].

## Experimental Protocols for Research

For researchers aiming to isolate and evaluate diarylheptanoids like **Rubranol**, here are standard experimental workflows based on the literature.

### Sample Preparation and Isolation

This protocol is adapted from methodologies used to isolate diarylheptanoids from plant materials, such as the rhizomes of *Zingiber officinale* [4] and the bark of *Myrica rubra* [2].

- **Extraction:** The dried plant material (e.g., bark, rhizomes) is exhaustively extracted with 70% ethanol under reflux (e.g., at 60°C for 2 hours, repeated twice).
- **Partitioning:** The combined ethanol extract is concentrated under reduced pressure and then suspended in a methanol-water solution. It is subsequently partitioned with organic solvents of increasing polarity, typically starting with petroleum ether followed by ethyl acetate, to fractionate the constituents.
- **Chromatography:**
  - **Primary Separation:** The active fraction (often the ethyl acetate portion) is subjected to column chromatography (CC) over silica gel, eluted with a gradient of cyclohexane-ethyl acetate.
  - **Further Purification:** Fractions containing diarylheptanoids are further purified using a combination of techniques, including ODS (octadecylsilane) column chromatography, Sephadex LH-20 chromatography, and semi-preparative High-Performance Liquid Chromatography (HPLC) with C18 columns and methanol-water or acetonitrile-water mobile phases.

### Cytotoxicity Assay Protocol

The following method details how the cytotoxic activity of **Rubranol** was evaluated [2].

- **Cell Lines:** The study utilized specific human tumor cell lines, including **Lun-06 (lung)**, **Neu-04 (neuroblastoma)**, and **Bre-04 (breast)**.
- **Assay Type:** The **GI<sub>50</sub> value** (the concentration for 50% of maximal inhibition of cell proliferation) was the reported metric.
- **Procedure:** Cells are exposed to various concentrations of the test compound (**Rubranol**) for a defined period. Cell viability or proliferation is then measured using a standard assay (e.g., MTT, SRB). The GI<sub>50</sub> values are calculated from the dose-response curves.

- **Result Interpretation:** In the cited study, **Rubranol** exhibited cytotoxic activity with  $GI_{50}$  values in the range of **16.03 to 32.58  $\mu\text{g mL}^{-1}$**  across the tested cell lines [2].

## Research Gaps and Future Directions

The existing research on **Rubranol** is promising but limited, highlighting several areas for future investigation:

- **Mechanism of Action Validation:** The proposed ATR/CHK1 pathway is based on studies of diarylheptanoids from ginger [4]. Direct experimental validation is required to confirm if this is the primary mechanism for **Rubranol**.
- **Limited Data Scope:** Current knowledge is primarily restricted to *in vitro* cytotoxicity. Comprehensive studies on its **pharmacokinetics, absorption, distribution, metabolism, excretion, and *in vivo* efficacy** are necessary.
- **Structure-Activity Relationship (SAR):** **Rubranol** serves as an aglycone for glycosides [1]. Exploring how structural modifications (e.g., glycosylation, methylation) affect its potency and selectivity could guide the development of more effective analogs.

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## References

1. | CAS:211126-61-3 | Phenols | Manufacturer BioCrick Rubranol [biocrick.com]
2. A new diarylheptanoid from the bark of Myrica rubra [pubmed.ncbi.nlm.nih.gov]
3. A new diarylheptanoid from the bark of Myrica rubra [sciencedirect.com]
4. Diarylheptanoid analogues from the rhizomes of Zingiber ... [pmc.ncbi.nlm.nih.gov]

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